molecular formula C22H21FN2O2 B11365857 2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11365857
M. Wt: 364.4 g/mol
InChI Key: RXZDLHDTGDZXAD-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenoxy group, a fluorophenyl group, and a pyridinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common starting materials include 2,3-dimethylphenol, 2-fluorobenzyl chloride, and 2-pyridylacetic acid. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-DIMETHYLPHENOXY)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE
  • 2-(2,3-DIMETHYLPHENOXY)-N-[(2-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-(2,3-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE exhibits unique properties due to the presence of the fluorine atom. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21FN2O2/c1-16-8-7-11-20(17(16)2)27-15-22(26)25(21-12-5-6-13-24-21)14-18-9-3-4-10-19(18)23/h3-13H,14-15H2,1-2H3

InChI Key

RXZDLHDTGDZXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C

Origin of Product

United States

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